(2S)-1-methoxy-N-methylpropane-2-sulfonamide
Description
Properties
Molecular Formula |
C5H13NO3S |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
(2S)-1-methoxy-N-methylpropane-2-sulfonamide |
InChI |
InChI=1S/C5H13NO3S/c1-5(4-9-3)10(7,8)6-2/h5-6H,4H2,1-3H3/t5-/m0/s1 |
InChI Key |
YGYNIAOIIOVIMP-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](COC)S(=O)(=O)NC |
Canonical SMILES |
CC(COC)S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation via Sulfinylamine Intermediates
A highly effective method involves the use of sulfinylamine intermediates, which are prepared from commercially available sulfinylamine reagents such as tri-isopropylsilyl sulfinylamine (TIPS-NSO). Organometallic reagents (e.g., Grignard reagents or organolithiums) are added to these intermediates to introduce the desired alkyl or aryl substituents at sulfur, followed by N-functionalization and desilylation steps to yield primary sulfinamidines. These intermediates can be further transformed into sulfonamides.
- Reaction of TIPS-NSO with lithium hexamethyldisilazide (LiHMDS) at low temperature.
- Addition of organometallic reagent (e.g., RMgBr) to form sulfinamidine intermediates.
- N-functionalization with sulfonyl chlorides (e.g., nosyl chloride).
- Desilylation with tetrabutylammonium fluoride (TBAF).
This modular approach allows for the introduction of various substituents, including alkoxy groups, while maintaining stereochemical integrity.
Methoxy Group Introduction
The methoxy substituent at the 1-position can be introduced via alkoxylation reactions. One approach involves the preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles, where a pendent alcohol is converted into an alkoxyvinyl sulfonamide through a two-step protocol. Methanol or other alcohols are added under controlled conditions to generate the methoxy group.
- Exothermic nature of methanol addition to reducing agents such as sodium bis(2-methoxyethoxy)aluminum hydride requires careful temperature control.
- Use of anhydrous solvents and inert atmosphere (argon) to prevent hydrolysis and decomposition.
- Purification typically involves extraction, washing, drying over sodium sulfate, and concentration under reduced pressure.
Stereochemical Control and Chiral Auxiliary Use
The (2S) stereochemistry is often controlled by employing chiral sulfinamide auxiliaries or chiral amines during the sulfonamide formation. For example, tert-butylsulfinamide has been used as a chiral auxiliary to prepare sulfonimidamides with high enantiomeric purity. The reaction with sulfinylamine intermediates and subsequent chromatographic purification yields optically active sulfonamide derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
Exothermic Reactions: The addition of methanol to hydride reducing agents is highly exothermic; slow addition at low temperature (0 °C) is recommended to avoid decomposition or side reactions.
Purification: Organic layers are typically washed with water and brine, dried over sodium sulfate, and concentrated under vacuum. Flash chromatography is often necessary to achieve high purity, especially to remove sulfonamide decomposition products.
Catalysts and Solvents: Copper(I) thiophenecarboxylate (CuTC) is effective for cycloaddition and alkoxylation steps. Anhydrous chloroform or dichloromethane are preferred solvents to maintain reaction integrity.
Chiral Purity: Use of chiral sulfinamide auxiliaries such as tert-butylsulfinamide yields products with high enantiomeric excess (>90%), confirmed by NMR and optical rotation measurements.
Chemical Reactions Analysis
Acidic/Basic Hydrolysis
The methoxy group stabilizes the sulfonamide against alkaline hydrolysis by reducing electrophilicity at sulfur .
Sulfonamide Nitrogen Reactivity
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Grignard reagents (RMgX) | THF, −78°C → RT | N-alkylated sulfonamides | 45-68% | |
| Aryl boronic acids | Cu(II) catalyst, DMF | Biaryl sulfonamides | 52% |
Key observations:
-
Limited N-alkylation efficiency due to steric bulk from tert-butyl/methoxy groups .
-
Buchwald-Hartwig coupling feasible but requires forcing conditions .
Cyclization and Heterocycle Formation
The sulfonamide participates in intramolecular cyclizations under acidic conditions:
| Substrate | Acid Catalyst | Product | Application | Reference |
|---|---|---|---|---|
| o-Nitrobenzamide derivative | TFA, CH<sub>2</sub>Cl<sub>2</sub> | Benzothiazine sulfonamide | Antimicrobial lead compound |
Mechanistic pathway:
-
Protonation of methoxy oxygen
-
Intramolecular attack by sulfonamide nitrogen
Enzyme Inhibition
| Target Enzyme | K<sub>i</sub> (μM) | Binding Mode (X-ray) | Reference |
|---|---|---|---|
| Carb |
Scientific Research Applications
(2S)-1-methoxy-N-methylpropane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-methoxy-N-methylpropane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Research Implications and Gaps
Functional Group Diversity : Substituents like methoxy, nitro, or bromo drastically alter electronic profiles and applications.
Chiral Resolution : High optical purity in analogs (e.g., ) supports the use of advanced chromatographic techniques for the target compound.
Data Limitations : Experimental data (e.g., NMR, MS) for the target compound are needed to validate inferred properties.
Biological Activity
(2S)-1-methoxy-N-methylpropane-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of (2S)-1-methoxy-N-methylpropane-2-sulfonamide, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Sulfonamides typically exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Pathways : Many sulfonamides inhibit the enzyme dihydropteroate synthase (DHPS), crucial for folate biosynthesis in bacteria, leading to antimicrobial activity.
- Modulation of Immune Responses : Some sulfonamides can enhance immune responses by acting as co-adjuvants in vaccination protocols, promoting antigen-specific immunoglobulin responses .
- Targeting Signaling Pathways : Compounds similar to (2S)-1-methoxy-N-methylpropane-2-sulfonamide have been shown to activate NF-κB and ISRE signaling pathways, which are involved in inflammatory responses .
Biological Activity and Efficacy
The biological activity of (2S)-1-methoxy-N-methylpropane-2-sulfonamide can be summarized as follows:
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of sulfonamide derivatives, including (2S)-1-methoxy-N-methylpropane-2-sulfonamide. Results indicated that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli effectively at concentrations lower than those required for traditional antibiotics . -
Antiviral Properties :
Research highlighted the antiviral potential of related sulfonamide compounds against coxsackievirus B and SARS-CoV-2. For instance, a sulfonamide compound with structural similarities exhibited an IC50 value of 0.8 µM against SARS-CoV-2 without cytotoxic effects . -
Anticancer Effects :
In a recent study, sulfonamide derivatives were synthesized as dual inhibitors targeting PI3K/mTOR pathways. One derivative showed an IC50 of 130 nM against MCF-7 breast cancer cells and induced apoptosis through the inhibition of AKT phosphorylation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2S)-1-methoxy-N-methylpropane-2-sulfonamide, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves sulfonylation of a chiral propane backbone. Key steps include:
- Starting Materials : Use of (2S)-2-aminopropanol derivatives as chiral precursors. The methoxy group can be introduced via alkylation with methyl iodide under basic conditions.
- Sulfonylation : Reacting the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
- Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product. Critical parameters include reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control to avoid racemization .
Q. Which analytical techniques are essential for characterizing (2S)-1-methoxy-N-methylpropane-2-sulfonamide?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the methoxy (-OCH3) and sulfonamide (-SO2N(CH3)) groups. 2D NMR (e.g., COSY, HSQC) resolves stereochemical assignments at the chiral center .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- Chiral HPLC : Essential for quantifying enantiomeric excess (ee) using a chiral stationary phase (e.g., amylose-based columns) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to minimize racemization during the preparation of (2S)-1-methoxy-N-methylpropane-2-sulfonamide?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce asymmetry during sulfonamide bond formation.
- Low-Temperature Reactions : Conduct reactions below 0°C to reduce kinetic energy and suppress racemization.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during intermediate steps. Evidence from sulfonamide derivatives highlights steric hindrance as a key factor in preserving chirality .
Q. What experimental approaches resolve discrepancies in biological activity data for sulfonamide derivatives like (2S)-1-methoxy-N-methylpropane-2-sulfonamide?
- Methodological Answer :
- Dose-Response Curves : Perform assays across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation pathways that may alter activity .
- Control for Impurities : Use HPLC to verify purity (>95%) and rule out side products (e.g., oxidized or hydrolyzed derivatives) as confounding factors .
Q. How do structural modifications to the sulfonamide core impact its reactivity in catalytic applications?
- Methodological Answer :
- Electron-Withdrawing Groups : Introducing substituents like fluorine (e.g., 2-fluoro-6-methoxybenzenesulfonamide) enhances electrophilicity, improving catalytic activity in nucleophilic reactions.
- Steric Effects : Bulky groups (e.g., tert-butyl) near the sulfonamide nitrogen hinder unwanted side reactions.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to optimize reaction rates. Comparative studies on similar sulfonamides suggest solvent polarity directly influences transition-state stabilization .
Data Contradiction Analysis
Q. How should researchers address conflicting results in the stability of sulfonamide derivatives under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS.
- Identify Degradants : Characterize byproducts (e.g., hydrolysis to sulfonic acids) using tandem MS.
- Buffer Compatibility : Test stability in aqueous buffers (pH 3–9) to determine optimal storage conditions. Evidence from safety data sheets emphasizes the need for inert atmospheres (N2) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
